molecular formula C16H16N2O B7470809 4-(2,3-Dihydroindol-1-ylmethyl)benzamide

4-(2,3-Dihydroindol-1-ylmethyl)benzamide

Cat. No.: B7470809
M. Wt: 252.31 g/mol
InChI Key: RWNFKMBRHGYXRS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2,3-Dihydroindol-1-ylmethyl)benzamide is a benzamide derivative featuring a 2,3-dihydroindole moiety linked via a methylene group at the para position of the benzamide core. Its structure comprises a bicyclic dihydroindole (a partially saturated indole) attached to the benzamide scaffold, which may influence its physicochemical and pharmacological properties.

Properties

IUPAC Name

4-(2,3-dihydroindol-1-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O/c17-16(19)14-7-5-12(6-8-14)11-18-10-9-13-3-1-2-4-15(13)18/h1-8H,9-11H2,(H2,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWNFKMBRHGYXRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=CC=CC=C21)CC3=CC=C(C=C3)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Key Differences

The following compounds share structural similarities with 4-(2,3-Dihydroindol-1-ylmethyl)benzamide, differing primarily in substituents, linker groups, or additional functional moieties:

Table 1: Structural and Physicochemical Comparison
Compound Name Core Structure Substituents/Linkers Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
This compound Benzamide + dihydroindole Methylene linker at para position C₁₆H₁₄N₂O 250.30 Not explicitly stated in evidence
3-(Aminosulfonyl)-4-chloro-N-(2,3-dihydro-2-methyl-1H-indol-1-yl)benzamide Benzamide + dihydroindole Chlorine, sulfamoyl groups at positions 3/4 C₁₇H₁₆ClN₃O₃S 377.84 Pharmaceutical use (e.g., indapamide analog, diuretic)
4-[(2-Oxo-2H-indol-3-yl)amino]benzamide Benzamide + oxoindole Amino linker to 2-oxoindole at para position C₁₅H₁₁N₃O₂ 265.27 Potential kinase or enzyme inhibition
N-(3-((1H-Indol-1-yl)methyl)benzyl)-4-bromo-1H-pyrrole-2-carboxamide Benzamide + indole + pyrrole Bromopyrrole substituent, benzyl linker C₂₂H₁₉BrN₄O 451.32 IDO1 inhibitor (immuno-oncology)
3-Chloro-N-(4-chlorophenyl)-N-[4-(1,3-dioxoisoindol-2-yl)butyl]benzamide Benzamide + isoindole Dichlorophenyl, dioxoisoindole butyl linker C₂₆H₂₀Cl₂N₂O₃ 495.35 Not explicitly stated; likely protease modulator

Functional Group Impact on Properties

  • This contrasts with the simpler methylene-linked dihydroindole in the parent compound, which may reduce solubility.
  • Linker Flexibility : The butyl linker in ’s isoindole derivative introduces conformational flexibility, which could influence pharmacokinetics compared to the rigid methylene linker in this compound.

Pharmacological Relevance

  • IDO1 Inhibitors: Compounds such as N-(3-((1H-Indol-1-yl)methyl)benzyl)-4-bromo-1H-pyrrole-2-carboxamide () demonstrate potent indoleamine 2,3-dioxygenase-1 (IDO1) inhibition, a target in cancer immunotherapy . The dihydroindole variant may lack this activity due to reduced aromaticity.
  • Diuretics and Antihypertensives : ’s sulfamoyl-containing analogue highlights how dihydroindole-benzamide hybrids can be tailored for cardiovascular applications, leveraging sulfonamide’s diuretic effects.
  • Kinase Modulation : The 2-oxoindole derivative () may interact with ATP-binding pockets in kinases, a property less likely in the saturated dihydroindole variant.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.